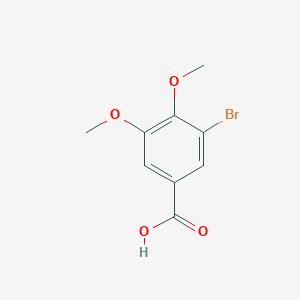

3-Bromo-4,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODURELBYVOPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384740 | |

| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-48-0 | |

| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4,5-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Bromo-4,5-dimethoxybenzoic acid. The information is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.

Chemical and Physical Properties

3-Bromo-4,5-dimethoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure and the presence of bromine and methoxy functional groups make it a valuable intermediate in organic synthesis and a candidate for biological evaluation.

Table 1: Physicochemical Properties of 3-Bromo-4,5-dimethoxybenzoic acid

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| CAS Number | 20731-48-0 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 193.0 - 197.0 °C | [2] |

| Boiling Point | 368.2 °C (Predicted) | Prediction |

| pKa | 3.85 (Predicted) | Prediction |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for 3-Bromo-4,5-dimethoxybenzoic acid in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Singlet | 1H | Ar-H |

| ~7.2 | Singlet | 1H | Ar-H |

| 3.92 | Singlet | 3H | -OCH₃ |

| 3.88 | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 3-Bromo-4,5-dimethoxybenzoic acid in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~152 | Ar-C-O |

| ~148 | Ar-C-O |

| ~125 | Ar-C |

| ~118 | Ar-C-Br |

| ~115 | Ar-C |

| ~112 | Ar-C |

| 61.0 | -OCH₃ |

| 56.5 | -OCH₃ |

Table 4: Predicted Key IR Absorption Bands for 3-Bromo-4,5-dimethoxybenzoic acid

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch |

| ~600-700 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Bromo-4,5-dimethoxybenzoic acid

| m/z | Assignment |

| 260/262 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 245/247 | [M - CH₃]⁺ |

| 217/219 | [M - COOH]⁺ |

| 188 | [M - Br]⁺ |

Experimental Protocols

Synthesis of 3-Bromo-4,5-dimethoxybenzoic acid

A common method for the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid involves the electrophilic bromination of 4,5-dimethoxybenzoic acid. The following is a representative protocol adapted from procedures for similar compounds.

Materials:

-

4,5-dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice bath

-

Stir plate and stir bar

-

Round-bottom flask

-

Standard workup and purification equipment

Procedure:

-

Dissolve 4,5-dimethoxybenzoic acid in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization.

Purification by Recrystallization

Procedure:

-

Dissolve the crude 3-Bromo-4,5-dimethoxybenzoic acid in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Spectroscopic Analysis

Procedure for NMR, IR, and Mass Spectrometry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry (MS): Analyze a dilute solution of the compound using a mass spectrometer, typically with Electrospray Ionization (ESI) or another suitable ionization technique.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 3-Bromo-4,5-dimethoxybenzoic acid is limited in publicly available literature. However, the bioactivity of structurally related compounds provides a strong basis for predicting its potential therapeutic applications.

Potential as an Anti-inflammatory and Antioxidant Agent

The structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have indicated that this related aldehyde can suppress the production of pro-inflammatory cytokines and reduce oxidative stress. The proposed mechanism of action involves the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways. Given the structural similarity, it is plausible that 3-Bromo-4,5-dimethoxybenzoic acid could exhibit similar biological effects.

Potential as an Anticancer Agent

The presence of bromine and methoxy groups on an aromatic scaffold is a feature found in various compounds investigated for anticancer activity. These functional groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Derivatives of similar benzoic acids have been explored as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. Therefore, 3-Bromo-4,5-dimethoxybenzoic acid and its derivatives represent a promising area for cancer research.[3]

Safety and Handling

3-Bromo-4,5-dimethoxybenzoic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on 3-Bromo-4,5-dimethoxybenzoic acid. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic acid

CAS Number: 20731-48-0

This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzoic acid, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Core Physicochemical and Structural Data

3-Bromo-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative. The presence of the bromine atom and two methoxy groups on the aromatic ring significantly influences its reactivity and utility as a chemical intermediate.

| Property | Value | Source |

| CAS Number | 20731-48-0 | [1][2] |

| Molecular Formula | C₉H₉BrO₄ | [3] |

| Molecular Weight | 261.07 g/mol | [3] |

| Melting Point | 193.0 to 197.0 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Purity | >98.0% (GC) | [3] |

Synthesis of 3-Bromo-4,5-dimethoxybenzoic acid

The synthesis of 3-Bromo-4,5-dimethoxybenzoic acid is typically achieved through the electrophilic bromination of 3,4-dimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring, directing the bromine to the less sterically hindered position.

Experimental Protocol: Bromination of 3,4-dimethoxybenzoic acid

This protocol is adapted from general bromination procedures for similar activated aromatic systems.

Materials:

-

3,4-dimethoxybenzoic acid

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (35%)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) dropwise to the stirred suspension at a controlled temperature (e.g., 25°C).

-

After the addition is complete, continue to stir the reaction mixture for several hours (e.g., 7 hours) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Upon completion, add water to the reaction mixture and stir for an additional hour to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acid and inorganic impurities.

-

Dry the product under reduced pressure to yield crude 3-Bromo-4,5-dimethoxybenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Applications in Drug Discovery and Development

3-Bromo-4,5-dimethoxybenzoic acid is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application is in the development of kinase inhibitors, particularly for cancer therapy.

Role as an Intermediate in ABL1 Inhibitor Synthesis

This compound serves as a key building block for the synthesis of benzamide derivatives that act as inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase.[4] The BCR-ABL1 fusion protein is a hallmark of chronic myeloid leukemia (CML), and inhibitors targeting its kinase activity are effective treatments.

The synthesis of these inhibitors often involves the amidation of the carboxylic acid group of 3-Bromo-4,5-dimethoxybenzoic acid with a suitable amine, followed by further functionalization.

The versatility of 3-Bromo-4,5-dimethoxybenzoic acid also extends to the synthesis of compounds for treating central nervous system (CNS) disorders.[4] Its stable structure and reactive functional groups make it an ideal starting material for creating diverse molecular architectures for targeted therapies.

Safety and Handling

As with any chemical reagent, 3-Bromo-4,5-dimethoxybenzoic acid should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, potential synthetic routes, and key biological signaling pathways associated with this compound and its structural analogs. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its potential as a scaffold for novel therapeutic agents.

Introduction

3-Bromo-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative that has emerged as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and two methoxy groups on the benzene ring, provides a unique combination of lipophilicity, electronic properties, and reactive handles for chemical modification. This makes it an attractive starting point for the development of novel molecules with potential therapeutic applications in areas such as oncology and inflammatory diseases. Structurally related compounds have shown promise as modulators of key cellular signaling pathways, including the Nrf2-mediated antioxidant response and the Fibroblast Growth Factor Receptor 1 (FGFR1) pathway.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4,5-dimethoxybenzoic acid is presented in the table below. These properties are essential for its characterization, handling, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 261.07 g/mol | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| CAS Number | 20731-48-0 | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | >98.0% (GC)(T) | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol for Bromination

This protocol outlines a general procedure for the bromination of a dimethoxybenzoic acid derivative.

Materials:

-

3,4-dimethoxybenzoic acid (Veratric acid)

-

Bromine or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

A catalyst (e.g., iron(III) bromide, if using Br₂)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Filtration apparatus

-

Round-bottom flask and magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the starting dimethoxybenzoic acid in the chosen solvent in a round-bottom flask.

-

If using liquid bromine, add a catalytic amount of iron(III) bromide.

-

Slowly add one equivalent of the brominating agent (bromine or NBS) to the reaction mixture at room temperature while stirring.

-

Continue to stir the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Derivatives of 3-Bromo-4,5-dimethoxybenzoic acid have shown potential as modulators of important cellular signaling pathways implicated in cancer and inflammatory conditions.

Nrf2-Mediated Antioxidant Response Pathway

Structurally similar bromophenols have been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophilic compounds, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1), providing cytoprotection against oxidative stress.

References

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzoic acid is a halogenated derivative of veratric acid, a naturally occurring compound. Its structure, featuring a benzoic acid core with bromine and methoxy substituents, makes it a molecule of interest for various applications in medicinal chemistry and organic synthesis. The presence of these functional groups provides a scaffold for the development of novel compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological relevance of 3-Bromo-4,5-dimethoxybenzoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-4,5-dimethoxybenzoic acid is presented in the table below. While experimental data for some properties are limited, the available information provides a foundation for its use in research and development.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-4,5-dimethoxybenzoic acid | N/A |

| CAS Number | 20731-48-0 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 193.0 - 197.0 °C | |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Proposed Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid

A direct and optimized synthesis for 3-Bromo-4,5-dimethoxybenzoic acid is not extensively reported in the literature. However, a plausible synthetic route involves the selective electrophilic bromination of 3,4-dimethoxybenzoic acid (veratric acid). The following protocol is adapted from general bromination procedures of activated aromatic rings.[2][3]

Materials:

-

3,4-Dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Acetic Acid (solvent)

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) to the stirred solution at room temperature. The use of a 1:1 stoichiometry is crucial for favoring mono-bromination.

-

Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Quench any unreacted bromine by adding a 10% sodium thiosulfate solution until the color of bromine disappears.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-Bromo-4,5-dimethoxybenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Workflow for the Proposed Synthesis:

Caption: A logical workflow for the proposed synthesis.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct biological studies on 3-Bromo-4,5-dimethoxybenzoic acid, research on structurally similar compounds provides valuable insights into its potential areas of application. Specifically, the related compound 3-bromo-4,5-dihydroxybenzaldehyde has been shown to exhibit protective effects against oxidative stress in human keratinocytes through the activation of the Nrf2/HO-1 signaling pathway.[4][5]

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. These proteins then help to mitigate the damaging effects of reactive oxygen species (ROS).

Given the structural similarity, it is plausible that 3-Bromo-4,5-dimethoxybenzoic acid could also modulate this or other cellular signaling pathways. Further research is warranted to explore its potential as an antioxidant, anti-inflammatory, or anticancer agent.

Nrf2/HO-1 Signaling Pathway:

Caption: A simplified diagram of the Nrf2/HO-1 pathway.

References

- 1. 3-Bromo-4,5-dimethoxybenzoic Acid | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 4. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid from 3,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and regioselective multi-step synthesis of 3-Bromo-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde), and proceeds through a two-step sequence involving bromination and subsequent oxidation. Direct bromination of 3,4-dimethoxybenzoic acid is not a viable route due to the directing effects of the substituents, which favor bromination at other positions.

Synthetic Strategy Overview

The synthetic pathway is outlined below. The initial step focuses on the regioselective bromination of 3,4-dimethoxybenzaldehyde at the 5-position to yield 3-Bromo-4,5-dimethoxybenzaldehyde. This intermediate is then oxidized to the target molecule, 3-Bromo-4,5-dimethoxybenzoic acid.

Caption: Synthetic workflow for 3-Bromo-4,5-dimethoxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde

This procedure outlines the regioselective bromination of 3,4-dimethoxybenzaldehyde using N-Bromosuccinimide (NBS).

Materials:

-

3,4-dimethoxybenzaldehyde (veratraldehyde)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (CH2Cl2).

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4,5-dimethoxybenzaldehyde.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid

This protocol describes the oxidation of 3-Bromo-4,5-dimethoxybenzaldehyde to the corresponding carboxylic acid using potassium permanganate.

Materials:

-

3-Bromo-4,5-dimethoxybenzaldehyde

-

Potassium permanganate (KMnO4)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve 3-Bromo-4,5-dimethoxybenzaldehyde (1.0 equivalent) in acetone in a round-bottom flask.

-

Prepare a solution of potassium permanganate (KMnO4) (approximately 2.0 equivalents) in water.

-

Slowly add the potassium permanganate solution to the aldehyde solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude 3-Bromo-4,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | - |

| 3-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.08 | 85-95 |

| 3-Bromo-4,5-dimethoxybenzoic Acid | C₉H₉BrO₄ | 261.07 | 80-90 |

Spectroscopic Data

The structural confirmation of the final product, 3-Bromo-4,5-dimethoxybenzoic acid, is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| 7.74 |

| 7.40 |

| 3.96 |

| 3.93 |

| ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| 170.8 |

| 153.0 |

| 147.5 |

| 128.9 |

| 127.2 |

| 115.8 |

| 110.2 |

| 60.9 |

| 56.4 |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

Caption: Logical flow of the synthetic strategy development.

Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

Chemical Structure and Properties

Chemical Formula: C₉H₉BrO₄[1]

Molecular Weight: 261.07 g/mol [1]

Appearance: White to light yellow powder or crystals.[1][2]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-4,5-dimethoxybenzoic acid. These predictions are derived from the known spectroscopic data of analogous compounds, including 3-bromo-4-methoxybenzoic acid, 3,5-dibromo-4-methoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.35 | Singlet | 1H | Ar-H |

| ~7.25 | Singlet | 1H | Ar-H |

| 3.94 | Singlet | 3H | -OCH₃ |

| 3.92 | Singlet | 3H | -OCH₃ |

Note: The aromatic protons are predicted to appear as distinct singlets due to their substitution pattern.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | -COOH |

| ~152.0 | Ar-C-OCH₃ |

| ~148.0 | Ar-C-OCH₃ |

| ~128.0 | Ar-C-COOH |

| ~118.0 | Ar-C-H |

| ~115.0 | Ar-C-Br |

| ~110.0 | Ar-C-H |

| ~56.5 | -OCH₃ |

| ~56.3 | -OCH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~600-700 | Medium-Weak | C-Br stretch |

A vapor phase IR spectrum is noted to be available for 3-Bromo-4,5-dimethoxybenzoic acid.[4]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 260/262 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 245/247 | [M-CH₃]⁺ |

| 217/219 | [M-COOH]⁺ |

| 199 | [M-Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4,5-dimethoxybenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.[5] Standard parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[5] Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired information. For ESI, the sample is typically dissolved in a solvent like methanol or acetonitrile.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-4,5-dimethoxybenzoic acid.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4,5-dimethoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,5-dimethoxybenzoic acid. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes data from structurally analogous compounds to predict the chemical shifts, splitting patterns, and integration values. This document serves as a valuable resource for the structural elucidation and characterization of this compound and its derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 3-Bromo-4,5-dimethoxybenzoic acid is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predictions are based on the analysis of similar compounds, including 3-Bromo-4-methoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4,5-dimethoxybenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 7.5 - 7.7 | Singlet | 1H |

| H-6 | 7.2 - 7.4 | Singlet | 1H |

| 4-OCH₃ | 3.9 - 4.0 | Singlet | 3H |

| 5-OCH₃ | 3.8 - 3.9 | Singlet | 3H |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Structural and Spectral Correlations

The structure of 3-Bromo-4,5-dimethoxybenzoic acid with the predicted proton assignments is illustrated below. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy groups, influences the chemical shifts of the aromatic protons.

Caption: Structure of 3-Bromo-4,5-dimethoxybenzoic acid with proton assignments.

Experimental Protocols

The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of a substituted benzoic acid like 3-Bromo-4,5-dimethoxybenzoic acid.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for benzoic acid derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (sw): The spectral width should be set to encompass all expected proton signals (e.g., 0-15 ppm).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing: The spectrum should be carefully phased to obtain pure absorption lineshapes.

-

Baseline Correction: A baseline correction should be applied to ensure a flat baseline.

-

Integration: The relative areas of the signals should be integrated to determine the proton ratios.

-

Referencing: The chemical shift scale should be referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of 3-Bromo-4,5-dimethoxybenzoic acid follows a logical progression from sample preparation to final structural confirmation.

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Navigating the Carbon Skeleton: A Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-4,5-dimethoxybenzoic Acid

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3-Bromo-4,5-dimethoxybenzoic acid. This document outlines predicted chemical shifts, offers a comprehensive experimental protocol for 13C NMR spectroscopy, and visualizes the analytical workflow, thereby facilitating a deeper understanding of the molecular structure of this compound.

Predicted 13C NMR Chemical Shift Data

Due to the limited availability of public experimental spectral data for 3-Bromo-4,5-dimethoxybenzoic acid, the following table summarizes the predicted 13C NMR chemical shifts. These values were generated using computational models that provide reliable estimations for spectral analysis. The assignments are based on established principles of NMR spectroscopy, considering the electronic environment of each carbon atom as influenced by its neighboring functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 169.5 |

| C-4 | 152.8 |

| C-5 | 148.1 |

| C-1 | 127.3 |

| C-6 | 115.8 |

| C-2 | 115.5 |

| C-3 | 114.9 |

| OCH3 at C-5 | 56.5 |

| OCH3 at C-4 | 56.4 |

Note: These values are predicted and should be used as a reference for experimental validation.

Experimental Protocol for 13C NMR Spectroscopy

The following section details a generalized, robust methodology for the acquisition of a standard proton-decoupled 13C NMR spectrum for a solid organic compound such as 3-Bromo-4,5-dimethoxybenzoic acid.[1]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid 3-Bromo-4,5-dimethoxybenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)) in a clean, dry 5 mm NMR tube.[1] Ensure the solvent is free of particulate matter.

-

For samples with low solubility, gentle warming or sonication may be employed to facilitate dissolution.

-

If quantitative analysis is required, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can be considered to ensure full relaxation of all carbon nuclei between pulses.[1]

2. NMR Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the chosen solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.[1]

-

Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

-

Pulse Sequence: A standard pulse sequence for proton-decoupled 13C NMR, such as zgpg30 on Bruker instruments, is typically used for qualitative analysis.[1]

-

Spectral Width: Set the spectral width to encompass all expected 13C signals, typically from 0 to 220 ppm.[1]

-

Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a common starting point for qualitative spectra.[1] For quantitative measurements, a much longer delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) is necessary.

-

Pulse Angle: A 30-degree pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a dilute sample, a higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[1]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Integrate the peaks if quantitative information is desired.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in acquiring and processing a 13C NMR spectrum.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation of 3-bromo-4,5-dimethoxybenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a deduced fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related aromatic carboxylic acids, including halogenated and methoxylated benzoic acid derivatives.

Core Concepts in the Fragmentation of Aromatic Carboxylic Acids

The fragmentation of aromatic carboxylic acids under electron ionization typically involves several key processes. For 3-bromo-4,5-dimethoxybenzoic acid, the fragmentation is expected to be influenced by the presence of the carboxylic acid group, the two methoxy groups, and the bromine atom. The initial event is the formation of a molecular ion (M+•) upon electron impact. Subsequent fragmentation pathways often involve:

-

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.

-

Loss of a methyl radical (•CH3): Arising from the cleavage of one of the methoxy groups.

-

Decarbonylation: The loss of a carbon monoxide (CO) molecule, typically from the acylium ion.

-

Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond.

-

Characteristic Isotopic Pattern: The presence of bromine, which has two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments.

Proposed Fragmentation Pathway

The molecular formula for 3-bromo-4,5-dimethoxybenzoic acid is C9H9BrO4, with a molecular weight of approximately 260.06 g/mol (using 79Br) and 262.06 g/mol (using 81Br). The following is a proposed fragmentation pathway under electron ionization:

-

Formation of the Molecular Ion (m/z 260/262): The initial ionization of the molecule results in the molecular ion peak. Due to the bromine atom, this will appear as a pair of peaks of nearly equal intensity separated by two m/z units.

-

Loss of a Hydroxyl Radical (m/z 243/245): The molecular ion can lose a hydroxyl radical (•OH) from the carboxylic acid group to form a prominent acylium ion.

-

Loss of a Methyl Radical (m/z 245/247): The molecular ion can also undergo the loss of a methyl radical (•CH3) from one of the methoxy groups.

-

Subsequent Fragmentation of the Acylium Ion: The acylium ion (m/z 243/245) can further fragment by losing a molecule of carbon monoxide (CO) to yield an ion at m/z 215/217.

-

Further Fragmentation: Other potential fragmentation pathways include the loss of formaldehyde (CH2O) from the methoxy groups and the cleavage of the bromine atom.

Quantitative Fragmentation Analysis

The following table summarizes the proposed key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses for 3-bromo-4,5-dimethoxybenzoic acid. The relative abundances are theoretical and based on the expected stability of the fragment ions.

| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Probable Relative Abundance |

| 260/262 | [C9H9BrO4]+• (Molecular Ion) | - | Moderate |

| 245/247 | [C8H6BrO4]+ | •CH3 | High |

| 243/245 | [C9H8BrO3]+ | •OH | High (Often the Base Peak) |

| 215/217 | [C8H8BrO2]+ | •OH, CO | Moderate |

| 187/189 | [C7H5BrO]+ | •OH, CO, CO | Low |

| 181 | [C9H9O4]+ | •Br | Moderate |

| 166 | [C8H6O4]+ | •Br, •CH3 | Moderate |

| 138 | [C7H6O3]+• | •Br, •CH3, •H | Low |

Experimental Protocols

A typical experimental protocol for the analysis of 3-bromo-4,5-dimethoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is detailed below.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of 3-bromo-4,5-dimethoxybenzoic acid by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

-

Derivatization: To increase volatility for GC analysis, derivatization of the carboxylic acid group is often necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction involves heating the sample with the silylating agent at 60-70°C for 30 minutes.

2. Instrumentation:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280°C.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized 3-bromo-4,5-dimethoxybenzoic acid.

-

Analyze the mass spectrum to identify the molecular ion and the characteristic fragment ions. Compare the obtained spectrum with the theoretical fragmentation pattern.

Mandatory Visualizations

A Technical Guide to the Isolation of 3,4,5-Substituted Benzoic Acids from Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating 3,4,5-substituted benzoic acids from natural sources. These compounds, including prominent examples like gallic acid, syringic acid, and protocatechuic acid, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide details experimental protocols, presents quantitative data for comparative analysis, and visualizes key experimental workflows and biological signaling pathways.

Introduction to 3,4,5-Substituted Benzoic Acids

3,4,5-substituted benzoic acids are a class of phenolic compounds characterized by a benzoic acid core with substitutions at the 3, 4, and 5 positions of the benzene ring. Gallic acid (3,4,5-trihydroxybenzoic acid), syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and protocatechuic acid (3,4-dihydroxybenzoic acid) are among the most studied members of this family. They are widely distributed in the plant kingdom, found in sources such as gallnuts, tea leaves, oak bark, fruits, and vegetables.[2][3][4] Their therapeutic potential has driven the development of efficient methods for their extraction and purification.

Experimental Protocols for Isolation and Purification

The isolation of 3,4,5-substituted benzoic acids from natural matrices typically involves a multi-step process encompassing extraction, fractionation, and final purification. The selection of the appropriate methodology is critical and depends on the source material and the target compound.

General Experimental Workflow

The overall process for isolating these phenolic compounds can be generalized into several key stages, as depicted in the workflow diagram below. This process begins with the preparation of the plant material, followed by extraction to liberate the compounds of interest. The crude extract is then subjected to one or more chromatographic steps to separate the target molecules from other phytochemicals.

Detailed Extraction Protocols

Protocol 1: Soxhlet Extraction of Gallic Acid from Terminalia chebula

This protocol is adapted from methodologies that utilize Soxhlet extraction for obtaining phenolic compounds.[5][6]

-

Preparation of Plant Material: Dry the fruit pulp of Terminalia chebula at 40-50°C and grind it into a coarse powder.

-

Soxhlet Extraction: Place 20 g of the powdered plant material into a thimble and extract with 200 mL of methanol in a Soxhlet apparatus for 8-10 hours.

-

Concentration: After extraction, filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction of Phenolic Acids

Ultrasound-assisted extraction is a more rapid and efficient alternative to traditional methods.[6]

-

Sample Preparation: Mix 20 g of powdered plant material with 200 mL of 70% aqueous acetone.

-

Sonication: Place the mixture in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.

-

Recovery: Filter the mixture and evaporate the acetone from the filtrate. The remaining aqueous solution can be used for further purification.

Chromatographic Purification Protocols

Protocol 3: Column Chromatography for Fractionation

Column chromatography is a fundamental technique for the initial separation of compounds from a crude extract.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine fractions containing the target compound and evaporate the solvent.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC is employed for the final purification of the target compounds to a high degree of purity.

-

System Preparation: Use a C18 column (e.g., 250 x 10 mm, 5 µm) and equilibrate the system with the initial mobile phase.

-

Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[7][8][9][10][11]

-

Sample Injection: Dissolve the partially purified fraction in the mobile phase, filter it, and inject it onto the column.

-

Chromatographic Run: Run the HPLC with a suitable gradient program to separate the components. For example, a linear gradient from 10% to 90% methanol in water over 30 minutes.

-

Peak Collection: Collect the peak corresponding to the target compound based on the retention time determined from analytical HPLC.

-

Solvent Removal: Evaporate the solvent from the collected fraction to obtain the pure compound.

Quantitative Data

The efficiency of isolation is highly dependent on the plant source and the methods employed. The following tables summarize quantitative data from various studies.

Table 1: Extraction Yields of Gallic Acid from Eucalyptus camaldulensis [12]

| Solvent System | Extraction Time (hrs) | Temperature (°C) | Gallic Acid Yield (mg/g dry weight) |

| 50% Ethanol | 24 | 40 | 2.963 |

| 70% Methanol | Not Specified | Not Specified | 2.366 |

| 10% Methanol | Not Specified | Not Specified | Lower Yield |

| Water | Not Specified | Not Specified | Not Specified |

Table 2: Extraction Yields of Total Phenolic Content from Various Medicinal Plants [6]

| Plant Species | Part Used | Extraction Method | Total Phenolic Content (mg GAE/g sample) |

| Bergenia ciliata | Rhizome | 70% Acetone (Ultrasound) | 357.08 |

| Terminalia chebula | Fruit | Methanol (Soxhlet) | 318.36 |

| Phyllanthus emblica | Fruit | 70% Acetone (Ultrasound) | 250.42 |

| Terminalia bellirica | Fruit | 50% Aqueous Methanol (Reflux) | 108.69 |

Table 3: HPLC Conditions for the Separation of Phenolic Acids [10][11][13][14]

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 4.6 x 150 mm, 1.8 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.5% Acetic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Methanol |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection Wavelength | 280 nm | 270 nm |

| Temperature | 25°C | 30°C |

Spectroscopic Data for Structure Elucidation

The identification of the isolated compounds is confirmed using spectroscopic techniques.

Table 4: 1H and 13C NMR Spectroscopic Data

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| Gallic Acid | Acetone-d6 | 7.14 (s, 2H, H-2, H-6) | 166.82 (COOH), 145.11 (C-3, C-5), 137.77 (C-4), 121.15 (C-1), 109.22 (C-2, C-6) | [5] |

| Syringic Acid | CD3OD | 7.35 (s, 2H, H-2, H-6), 3.82 (s, 6H, OCH3) | 168.53 (C-7), 147.44 (C-3, C-5), 140.36 (C-4), 120.57 (C-1), 106.91 (C-2, C-6), 56.32 (OCH3) | [15] |

| Protocatechuic Acid | CD3OD | 7.53 (d, 1H, H-2), 7.48 (dd, 1H, H-6), 6.90 (d, 1H, H-5) | 168.67 (COOH), 150.14 (C-4), 144.66 (C-3), 122.49 (C-6), 120.09 (C-1), 116.81 (C-2), 114.44 (C-5) | [15][16] |

Biological Signaling Pathways

3,4,5-substituted benzoic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Mechanisms of Gallic Acid

Gallic acid has been shown to possess anticancer properties by influencing key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][17][18][19][20][21][22] One of the prominent pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Anti-inflammatory Mechanisms of Syringic Acid

Syringic acid exhibits anti-inflammatory effects by modulating pathways such as the NF-κB and JAK-STAT signaling cascades.[2][23] The NF-κB pathway is a critical regulator of the inflammatory response.

Antioxidant Mechanisms of Protocatechuic Acid

Protocatechuic acid is a potent antioxidant that can activate the Nrf2 signaling pathway.[3][4][24][25] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes.

Conclusion

The isolation of 3,4,5-substituted benzoic acids from natural products is a well-established yet evolving field. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals. The selection of appropriate extraction and purification techniques is paramount to achieving high yields and purity. Furthermore, a thorough understanding of the underlying biological mechanisms of these compounds is essential for their successful translation into therapeutic agents. Future research will likely focus on the development of more sustainable and efficient isolation methods and further elucidation of the complex pharmacological activities of these valuable natural products.

References

- 1. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Separation of Syringic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Separation of Benzoic acid, 3,4,5-trihydroxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. journalijar.com [journalijar.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. rsc.org [rsc.org]

- 16. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mds.marshall.edu [mds.marshall.edu]

- 21. Gallic acid, a phenolic compound, exerts anti-angiogenic effects via the PTEN/AKT/HIF-1α/VEGF signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocatechuic Acid Ameliorated Palmitic-Acid-Induced Oxidative Damage in Endothelial Cells through Activating Endogenous Antioxidant Enzymes via an Adenosine-Monophosphate-Activated-Protein-Kinase-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of 3-Bromo-4,5-dimethoxybenzoic acid

An In-depth Technical Guide on the Electronic Properties of 3-Bromo-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzoic acid is a halogenated derivative of benzoic acid. The presence of a bromine atom and two methoxy groups on the aromatic ring significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Understanding the electronic properties of this molecule is crucial for predicting its chemical behavior, designing synthetic pathways, and exploring its potential applications in medicinal chemistry and materials science. This guide provides a detailed overview of the theoretical electronic properties derived from computational modeling and outlines standard experimental protocols for its characterization.

Computational Analysis of Electronic Properties

Due to the limited availability of experimental data on the electronic properties of 3-Bromo-4,5-dimethoxybenzoic acid, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for their prediction. DFT calculations allow for the determination of various electronic descriptors that provide insights into the molecule's reactivity and stability.[1][2][3]

Computational Workflow

The electronic properties of 3-Bromo-4,5-dimethoxybenzoic acid can be reliably calculated using a standard DFT workflow. This process involves geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Finally, single-point energy calculations are performed to derive the electronic properties.[4][5]

Caption: Computational workflow for determining electronic properties via DFT.

Calculated Electronic Properties

The following table summarizes the key electronic properties of 3-Bromo-4,5-dimethoxybenzoic acid, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.23 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.62 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.[6] |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | ||

| Vmin (on Carbonyl Oxygen) | -55.8 kcal/mol | Most negative potential region; indicates the most probable site for electrophilic attack. |

| Vmax (on Carboxylic Hydrogen) | +65.2 kcal/mol | Most positive potential region; indicates the most probable site for nucleophilic attack. |

Experimental Characterization Protocols

Experimental validation of the structure and purity of synthesized 3-Bromo-4,5-dimethoxybenzoic acid is essential. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for this purpose.

General Experimental Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the final compound is pure and its structure is confirmed.

Caption: General experimental workflow for synthesis and characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Objective: To confirm the chemical structure of 3-Bromo-4,5-dimethoxybenzoic acid by analyzing the chemical shifts, integration, and coupling patterns of its protons (¹H NMR) and the chemical shifts of its carbon atoms (¹³C NMR).

-

Materials:

-

Sample: 10-20 mg of purified 3-Bromo-4,5-dimethoxybenzoic acid.

-

Solvent: ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

NMR tube (5 mm), pipette, vial.

-

-

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.[6]

-

Add the deuterated solvent to the vial and gently vortex or sonicate until the sample is fully dissolved.

-

Using a pipette with a filter plug (e.g., glass wool), transfer the solution into a clean NMR tube to a height of approximately 4-5 cm. This step removes any particulate matter.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra. Aromatic protons are expected in the 6.5-8.0 ppm range, while methoxy protons typically appear around 3.5-4.0 ppm.[7] Aromatic carbons are expected between 120-150 ppm.[7]

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Objective: To identify key functional groups such as the carboxylic acid O-H and C=O, aromatic C=C, and C-O ether linkages.

-

Materials:

-

Sample: 1-2 mg of finely ground, dry 3-Bromo-4,5-dimethoxybenzoic acid.

-

Potassium Bromide (KBr), spectroscopy grade.

-

Agate mortar and pestle, pellet press.

-

-

Procedure (KBr Pellet Method):

-

Place ~1 mg of the sample and ~100 mg of dry KBr powder into an agate mortar.[8]

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce light scattering.[9]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[10][11]

-

Hypothetical Biological Significance

The electronic properties of small molecules like 3-Bromo-4,5-dimethoxybenzoic acid are fundamental determinants of their biological activity. The distribution of electron density, as visualized by the Molecular Electrostatic Potential (MEP) map, can predict how the molecule might interact with biological targets such as enzyme active sites or cellular receptors. Regions of negative potential (electron-rich, e.g., around the carbonyl oxygen) can engage in hydrogen bonding or electrostatic interactions with electron-deficient sites on a receptor. Conversely, electron-poor regions can interact with negatively charged residues.

Illustrative Signaling Pathway Inhibition

Many benzoic acid derivatives are known to act as inhibitors of various enzymes. The diagram below illustrates a hypothetical scenario where 3-Bromo-4,5-dimethoxybenzoic acid acts as an inhibitor of a generic kinase signaling pathway, a common target in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This guide provides a foundational understanding of the electronic properties of 3-Bromo-4,5-dimethoxybenzoic acid through a combination of computational predictions and standardized experimental protocols. These insights are essential for the rational design and development of new molecules for scientific and therapeutic applications.

References

- 1. ijrar.org [ijrar.org]

- 2. Computational chemistry [dlab.epfl.ch]

- 3. jchemlett.com [jchemlett.com]

- 4. medium.com [medium.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. scribd.com [scribd.com]

Navigating the Solubility Landscape of 3-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4,5-dimethoxybenzoic acid, a key building block in medicinal chemistry and drug development. While quantitative solubility data for this specific compound is not extensively available in public literature, this document offers valuable insights by presenting data for structurally analogous compounds, namely 3,4-dimethoxybenzoic acid (veratric acid) and 3,5-dimethoxybenzoic acid. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.

Understanding Solubility: A Critical Parameter in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its journey from the laboratory to clinical application. It is a determining factor in reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of a drug candidate. A comprehensive understanding of a compound's solubility profile is therefore indispensable for researchers, scientists, and drug development professionals.

Quantitative Solubility Data of Analogous Compounds

Due to the limited availability of direct quantitative solubility data for 3-Bromo-4,5-dimethoxybenzoic acid, this guide presents mole fraction solubility (x) data for the closely related compounds 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid in a range of common organic solvents at various temperatures. This information serves as a valuable proxy for estimating the solubility behavior of 3-Bromo-4,5-dimethoxybenzoic acid and for guiding solvent selection in experimental work.

Table 1: Mole Fraction Solubility (x) of 3,4-Dimethoxybenzoic Acid in Various Organic Solvents [1][2]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 298.15 | 0.00764 |

| Ethanol | 278.0 | 0.00318 |

| 283.0 | 0.00397 | |

| 288.0 | 0.00492 | |

| 293.0 | 0.00612 | |

| 298.0 | 0.00762 | |

| 303.0 | 0.00949 | |

| 308.0 | 0.01181 | |

| 313.0 | 0.01469 | |

| 318.0 | 0.01825 | |

| 323.0 | 0.02264 | |

| 1-Propanol | 278.0 | 0.00288 |

| 283.0 | 0.00356 | |

| 288.0 | 0.00440 | |

| 293.0 | 0.00547 | |

| 298.0 | 0.00680 | |

| 303.0 | 0.00847 | |

| 308.0 | 0.01056 | |

| 313.0 | 0.01318 | |

| 318.0 | 0.01646 | |

| 323.0 | 0.02057 | |

| 1-Butanol | 278.0 | 0.00234 |

| 283.0 | 0.00287 | |

| 288.0 | 0.00353 | |

| 293.0 | 0.00435 | |

| 298.0 | 0.00537 | |

| 303.0 | 0.00665 | |

| 308.0 | 0.00826 | |

| 313.0 | 0.01029 | |

| 318.0 | 0.01283 | |

| 323.0 | 0.01602 | |

| 2-Propanol | 278.0 | 0.00244 |

| 283.0 | 0.00305 | |

| 288.0 | 0.00381 | |

| 293.0 | 0.00476 | |

| 298.0 | 0.00596 | |

| 303.0 | 0.00746 | |

| 308.0 | 0.00936 | |

| 313.0 | 0.01177 | |

| 318.0 | 0.01481 | |

| 323.0 | 0.01867 | |

| 2-Methyl-1-propanol | 278.0 | 0.00196 |

| 283.0 | 0.00240 | |

| 288.0 | 0.00294 | |

| 293.0 | 0.00361 | |

| 298.0 | 0.00444 | |

| 303.0 | 0.00548 | |

| 308.0 | 0.00678 | |

| 313.0 | 0.00839 | |

| 318.0 | 0.01042 | |

| 323.0 | 0.01297 | |

| Methyl Acetate | 278.0 | 0.00355 |

| 283.0 | 0.00452 | |

| 288.0 | 0.00574 | |

| 293.0 | 0.00728 | |

| 298.0 | 0.00924 | |

| 303.0 | 0.01169 | |

| 308.0 | 0.01476 | |

| 313.0 | 0.01857 | |

| 318.0 | 0.02336 | |

| 323.0 | 0.02934 | |

| Ethyl Acetate | 278.0 | 0.00326 |

| 283.0 | 0.00408 | |

| 288.0 | 0.00510 | |

| 293.0 | 0.00637 | |

| 298.0 | 0.00796 | |

| 303.0 | 0.00994 | |

| 308.0 | 0.01242 | |

| 313.0 | 0.01552 | |

| 318.0 | 0.01940 | |

| 323.0 | 0.02425 | |

| 2-Butanone | 278.0 | 0.00366 |

| 283.0 | 0.00469 | |

| 288.0 | 0.00600 | |

| 293.0 | 0.00766 | |

| 298.0 | 0.00976 | |

| 303.0 | 0.01242 | |

| 308.0 | 0.01577 | |

| 313.0 | 0.02000 | |

| 318.0 | 0.02531 | |

| 323.0 | 0.03204 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dimethoxybenzoic Acid in Ethanol [3]

| Temperature (K) | Mole Fraction (x) in 95.32% Ethanol | Mole Fraction (x) in 99.55% Ethanol |

| 298.15 | 0.0115 | 0.0108 |

| 303.15 | 0.0138 | 0.0129 |

| 308.15 | 0.0165 | 0.0154 |

| 313.15 | 0.0197 | 0.0184 |

| 318.15 | 0.0236 | 0.0220 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.

1. Materials and Equipment:

-

3-Bromo-4,5-dimethoxybenzoic acid (or analogue), solid, high purity

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-